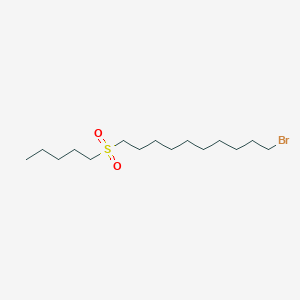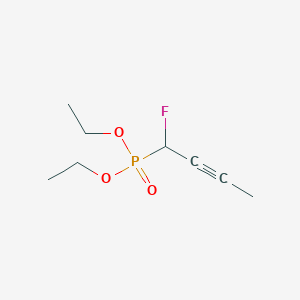
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester is a chemical compound with the molecular formula C8H14FO3P It is a derivative of phosphonic acid, characterized by the presence of a fluoro-substituted butynyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1-fluoro-2-butyne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted butynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester groups also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-fluoro-2-butynyl)-, dimethyl ester
- Phosphonic acid, (1-chloro-2-butynyl)-, diethyl ester
- Phosphonic acid, (1-bromo-2-butynyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester is unique due to the presence of the fluoro group, which imparts distinct chemical properties compared to its chloro and bromo analogs. The fluoro group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions and applications.
Properties
CAS No. |
150972-87-5 |
|---|---|
Molecular Formula |
C8H14FO3P |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-fluorobut-2-yne |
InChI |
InChI=1S/C8H14FO3P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8H,5-6H2,1-3H3 |
InChI Key |
RKBSXDLVZYGJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C#CC)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


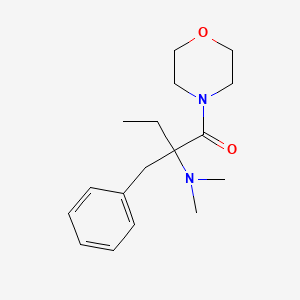


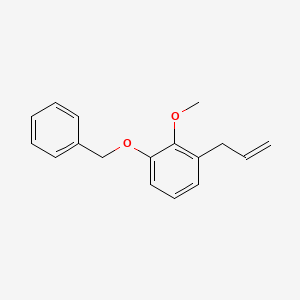
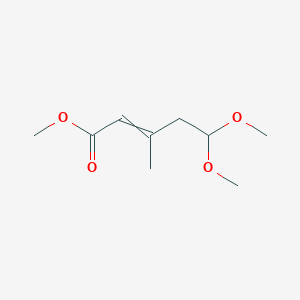
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
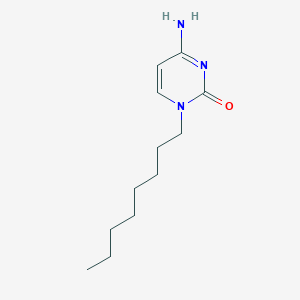
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
